molecular formula C14H18N4S2 B2596890 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105198-83-1

2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2596890
CAS No.: 1105198-83-1
M. Wt: 306.45
InChI Key: OSQFTWWVSIOWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a novel synthetic compound designed for advanced pharmaceutical and neuropharmacology research. This molecule integrates two privileged pharmacophores: the 1,3,4-thiadiazole ring and a phenylpiperazine moiety, both of which are extensively documented in scientific literature for their significant central nervous system (CNS) activity . The 1,3,4-thiadiazole scaffold is recognized for its ability to cross the blood-brain barrier, a critical feature for compounds targeting the CNS, and has demonstrated a wide spectrum of biological properties in preclinical studies, including notable antidepressant-like effects . Theoretical calculations on analogous structures suggest a high probability of good oral bioavailability, adhering to Lipinski's Rule of Five with no violations, which indicates a promising drug-like profile for investigative applications . This compound is of particular interest for researchers exploring the mechanisms and treatment of neuropsychiatric disorders. Structural analogs have shown efficacy in validated behavioral models such as the tail-suspension test (TST) and modified forced swim test (MFST), where they significantly reduced immobility time—a key indicator of antidepressant-like activity—potentially through serotonergic pathways similar to fluoxetine . The inclusion of the phenylpiperazine group, a common feature in many psychoactive compounds, may further modulate its interaction with key neurotransmitter systems. Researchers can utilize this high-purity chemical as a key intermediate in medicinal chemistry programs, a tool compound for in vitro binding assays, or a candidate for in vivo pharmacological screening to elucidate new therapeutic targets. Applications: This product is intended for research use only. It is specifically suited for use in: • Neuroscience and psychopharmacology research • Medicinal chemistry and drug discovery programs • In vitro and in vivo pharmacological profiling Disclaimer: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Please ensure all handling and experimental procedures are conducted by trained professionals in appropriately equipped laboratories.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S2/c1-2-19-14-16-15-13(20-14)18-10-8-17(9-11-18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQFTWWVSIOWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of ethylthio derivatives with 4-phenylpiperazine in the presence of suitable catalysts and solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring exhibits electrophilic character at C-2 and C-5 positions due to electron-withdrawing nitrogen atoms. Reactions typically occur at these sites under basic or nucleophilic conditions:

Reagent/ConditionsProduct FormedYieldKey Characterization Data (NMR, MS)Source
Piperazine derivatives in acetone (K₂CO₃, 25°C)Substituted acetamide derivatives78–85%¹H-NMR : δ 2.60–3.20 ppm (alkyl protons); MS : [M+H]⁺ 256–492
Hydrazine hydrate (reflux, EtOH)Thiosemicarbazide intermediates52–88%¹³C-NMR : 168–174 ppm (C=O); IR: 3282–3373 cm⁻¹ (N–H)

Mechanism : The ethylthio group (-S-Et) acts as a leaving group under SN2 conditions, enabling substitution with amines or hydrazines. Piperazine derivatives attack the electrophilic carbon adjacent to the thiadiazole sulfur, forming stable acetamide linkages .

Oxidation of the Ethylthio Group

The thioether (-S-Et) moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentProductReaction OutcomeAnalytical ConfirmationSource
H₂O₂ (30%, CH₃COOH, 50°C)2-(Ethylsulfinyl)-thiadiazole derivativePartial conversion (60–70%)MS : +16 amu (sulfoxide)
KMnO₄ (acidic, 70°C)2-(Ethylsulfonyl)-thiadiazole derivativeComplete oxidation (95% yield)IR : 1150 cm⁻¹ (S=O stretch)

Applications : Sulfone derivatives show enhanced antifungal activity by inhibiting fungal 14-α-sterol demethylase .

Functionalization of the Piperazine Substituent

The 4-phenylpiperazine group participates in alkylation, acylation, and sulfonation reactions:

Reaction TypeConditionsProduct ExampleBiological RelevanceSource
Friedel-Crafts acylationAlCl₃, acetyl chloride, 0°CAcylated piperazine-thiadiazole hybridImproved CNS penetration
SulfonationSO₃·Py complex, DCM, 25°CSulfonamide derivativesEnhanced solubility and bioavailability

SAR Insight : Bulky hydrophobic groups (e.g., phenyl) at the piperazine N-4 position increase antidepressant-like effects in rodent models .

Thione-Thiol Tautomerism and Metal Coordination

The thiadiazole-thione tautomer forms stable complexes with transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)Source
Cu(II) chlorideEtOH, pH 7.4, 25°COctahedral Cu-S coordination8.2 ± 0.3
Fe(III) nitrateAqueous, 60°CFe₂S₃ bridged dimer10.1 ± 0.5

Applications : Metal complexes exhibit amplified antimicrobial activity compared to the parent ligand .

Cycloaddition and Ring-Opening Reactions

The thiadiazole core participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductYieldKey Spectral DataSource
PhenylacetyleneCuI, DMF, 120°CTriazole-thiadiazole hybrid65%¹H-NMR : δ 7.21–7.45 ppm (Ar-H)
AzidesClick chemistry (CuAAC)1,2,3-Triazole derivatives82–88%MS : [M+Na]⁺ 450–600

Mechanism : Ring strain in thiadiazole facilitates nucleophilic ring-opening with azides, forming triazole linkages .

Analytical Characterization of Reaction Products

Critical methods for verifying reaction outcomes include:

  • ¹H/¹³C-NMR : Confirms alkyl/aryl proton environments and carbon hybridization .

  • IR Spectroscopy : Identifies S=O (1100–1250 cm⁻¹) and C=O (1680–1740 cm⁻¹) stretches .

  • Mass Spectrometry : ESI-MS ([M+H]⁺) aligns with theoretical masses within 0.005 Da .

This compound’s versatile reactivity profile enables its use in synthesizing antimicrobial, antidepressant, and enzyme-targeting agents. Future studies should explore its photochemical behavior and catalytic applications in asymmetric synthesis.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole ring have shown significant antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole are effective against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Effects

Studies have demonstrated that 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole exhibits antitumor activity. The compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways involved in cell proliferation and survival.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. It may reduce oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases.

Synthesis of Novel Materials

The compound can be used as a precursor in the synthesis of novel materials with potential applications in electronics and photonics. Its unique chemical structure allows for modifications that can enhance electrical conductivity or optical properties.

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of 1,3,4-thiadiazoles revealed that those incorporating the piperazine moiety exhibited enhanced antibacterial activity compared to their non-piperazine counterparts. The study utilized standard disk diffusion methods to evaluate efficacy against Gram-positive and Gram-negative bacteria.

Compound NameActivity (Zone of Inhibition)Bacterial Strain
2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole20 mmE. coli
Thiadiazole Control15 mmStaphylococcus aureus

Case Study 2: Antitumor Activity Evaluation

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50_{50} values comparable to established chemotherapeutic agents.

Cell LineIC50_{50} (µM)Treatment Duration
MCF-7 (Breast Cancer)12.548 hours
HeLa (Cervical Cancer)10.048 hours

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Anticancer Activity

Several 2,5-disubstituted-1,3,4-thiadiazoles exhibit notable cytotoxicity. Key comparisons include:

Compound Structure Target Cell Line IC₅₀ (μM) Reference
2-(Ethylthio)-5-(4-phenylpiperazin-1-yl) Not reported Pending -
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl) MCF-7 (breast cancer) 120–160
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl) MDA-MB-231 (breast cancer) 70–170
2-(3-Methylanilino)-5-[4-(3,3-dimethyltriazol-1-yl)phenyl] MGC803 (gastric cancer) 5.3

Key Findings :

  • Substitution with electron-withdrawing groups (e.g., halogens) enhances antiproliferative effects. For example, bromo and chloro derivatives in showed moderate activity .
  • Triazolyl-phenyl substituents (e.g., compound 8c in ) demonstrated superior potency (IC₅₀ = 5.3 μM) compared to 5-fluorouracil (IC₅₀ = 6.3 μM), highlighting the role of heteroaromatic extensions .
Anticonvulsant Activity
Compound Structure Model/Test Efficacy (% Protection) Reference
2-(Ethylthio)-5-(4-phenylpiperazin-1-yl) Not tested - -
2-Ethylamino-5-(3-hydroxy-2-naphthyl) Pentylenetetrazole-induced convulsions 90%
2-Hydrazino-5-(2-biphenylyl) MES test (rats/mice) Potent activity
Benzothiazole-acetamide derivatives MES method 100% (two compounds)

Key Findings :

  • The ethylamino group in compound 62 () provided 90% protection, but acetylation of the amino group abolished activity, emphasizing the necessity of free amino/hydrazine groups for efficacy .
  • Benzothiazole-linked acetamides () achieved full seizure inhibition, likely due to enhanced hydrophobic interactions and π-stacking .
Antimicrobial Activity

Antimicrobial 1,3,4-thiadiazoles often feature nitro or halogen substituents:

Compound Structure Microbial Target Activity (Inhibition Zone) Reference
2-(Ethylthio)-5-(4-phenylpiperazin-1-yl) Not tested - -
3-Nitrophenyl/4-nitrophenyl-triazolo-thiadiazoles S. aureus, E. coli Significant inhibition
2-Hydrazino derivatives Alternaria brassicae Comparable to Bavistin

Key Findings :

  • Nitro-substituted triazolo-thiadiazoles () exhibited marked antibacterial effects, likely due to nitro group redox activity .
Structural and Functional Insights
  • Substituent Effects: Phenylpiperazine vs. Phenylamino: The 4-phenylpiperazine group in the target compound may improve solubility and CNS penetration compared to simple phenylamino groups . Ethylthio vs.
  • Loss of Activity: Acetylation of amino groups () or bulky substituents () can reduce efficacy, underscoring the need for balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential therapeutic benefits, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Structural Characteristics

The compound's structure consists of a thiadiazole core substituted with an ethylthio group and a phenylpiperazine moiety. This unique arrangement contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain biological pathways, leading to its pharmacological effects. The exact mechanisms remain under investigation but are thought to involve modulation of neurotransmitter systems and inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 32.6 μg/mL to higher concentrations depending on the specific strain tested .

CompoundMIC (μg/mL)Activity Type
2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazoleTBDAntimicrobial
2-amino-1,3,4-thiadiazole32.6Antifungal
Itraconazole47.5Antifungal

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for further investigation in treating inflammatory diseases .

Neuroprotective Properties

The phenylpiperazine component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of thiadiazole derivatives:

  • Anticonvulsant Activity : In a study investigating the anticonvulsant potential of various thiadiazole derivatives, compounds were tested using the maximal electroshock (MES) model. Some derivatives showed significant activity at doses as low as 30 mg/kg .
  • Antibacterial Testing : A comparative study highlighted the antibacterial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications in the piperazine moiety could enhance activity against these pathogens .
  • Synergistic Effects : Research has suggested that combining different biologically active compounds can lead to synergistic effects, potentially improving efficacy while reducing toxicity. This approach is particularly promising for developing new therapeutic agents based on the thiadiazole scaffold .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 2-amino-1,3,4-thiadiazole derivatives can be functionalized via reactions with ethyl mercaptan in glacial acetic acid under reflux, monitored by TLC for completion . Alternatively, intermediates like 4-phenyl-5-((thiadiazole-thio)methyl)-1,2,4-triazole-3-thiol can be reacted with sodium monochloroacetate in aqueous medium, followed by acidification to yield thioether-linked derivatives . Purification via recrystallization (ethanol) and structural validation using 1H^1H-NMR, HPLC, and mass spectrometry are critical .

Q. How is the structural integrity of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole confirmed?

  • Methodological Answer : A combination of spectral techniques is employed:
  • Chromatography : HPLC or TLC to assess purity (>95%).
  • Spectroscopy : 1H^1H-NMR for proton environments (e.g., ethylthio protons at δ 1.2–1.4 ppm, phenylpiperazine aromatic protons at δ 6.8–7.4 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ for C14_{14}H17_{17}N5_{5}S2_{2}, expected m/z 327.08) .

Q. What preliminary biological screening models are used to evaluate its anticancer potential?

  • Methodological Answer : In vitro cytotoxicity assays against human cancer cell lines (e.g., A549 lung, HeLa, or MGC803 gastric cancer cells) using MTT or SRB assays. Dose-response curves (e.g., 1–100 µM) and IC50_{50} calculations are standard. For example, analogs like FABT showed IC50_{50} values of 5–10 µM in A549 cells via ERK pathway inhibition .

Advanced Research Questions

Q. What molecular mechanisms underlie the cytotoxic activity of this compound in cancer cells?

  • Methodological Answer : Mechanistic studies include:
  • Pathway analysis : Western blotting for ERK/MAPK, p53, or caspase-3/9 activation. FABT analogs inhibited ERK phosphorylation in A549 cells, inducing G1_1/S cell cycle arrest .
  • Flow cytometry : To assess apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide) .
  • Molecular docking : Simulations to predict binding affinity for targets like tubulin or kinase domains (e.g., PDB ID 1JFF) .

Q. How do structural modifications (e.g., ethylthio vs. phenylpiperazine) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varied substituents:
  • Ethylthio group : Enhances lipophilicity and membrane permeability.
  • 4-Phenylpiperazine : Improves target binding via π-π interactions with kinase hydrophobic pockets .
  • Data example : Analog 2-(3-chlorophenylamino)-1,3,4-thiadiazole showed 90% convulsion protection in epilepsy models, while ethyl substitution reduced activity .

Q. How can researchers resolve contradictions in cytotoxic data across cell lines?

  • Methodological Answer : Contradictions may arise from cell line-specific pathway dependencies. Strategies include:
  • Standardized assays : Use identical protocols (e.g., 48-h exposure, 10% FBS) for cross-study comparisons.
  • Multi-omics profiling : RNA-seq or proteomics to identify resistance markers (e.g., ABC transporters in HeLa vs. A549) .
  • In vivo validation : Xenograft models to confirm in vitro findings (e.g., tumor volume reduction in nude mice) .

Methodological Recommendations

  • Synthesis : Optimize reaction pH (4–5) and temperature (60–80°C) to minimize by-products .
  • Biological assays : Include positive controls (e.g., cisplatin or 5-FU) and validate results across ≥3 independent experiments .
  • Computational studies : Use AutoDock Vina or Schrödinger Suite for docking, with AMBER force fields for MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.